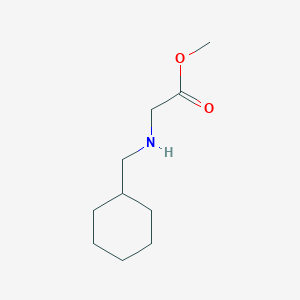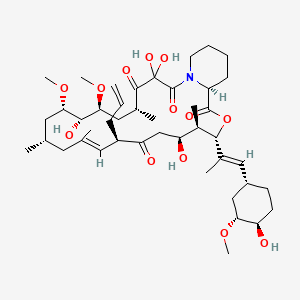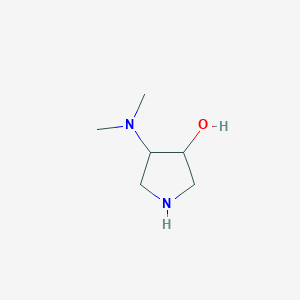
2,5-Diphenylterephthalaldehyde
Übersicht
Beschreibung
“2,5-Diphenylterephthalaldehyde” is a chemical compound used in scientific research . It offers immense potential for various applications, from advanced materials synthesis to pharmaceutical development.
Molecular Structure Analysis
The molecular formula of “2,5-Diphenylterephthalaldehyde” is C12H10O2 . It appears as a white to yellow powder or crystal . The exact structure could not be found in the available resources.
Chemical Reactions Analysis
While specific chemical reactions involving “2,5-Diphenylterephthalaldehyde” are not available, it’s important to note that the reactions of similar compounds can be complex and involve multiple steps .
Physical And Chemical Properties Analysis
“2,5-Diphenylterephthalaldehyde” is a solid at 20°C . It has a molecular weight of 186.21 g/mol .
Wissenschaftliche Forschungsanwendungen
Sensing Amines
This compound is used in the creation of aldehyde-functional conjugated microporous organic polymers. These polymers are used for selectively sensing amines . The aldehyde-functional group in these polymers enables selective fluorescent chemosensing of aliphatic and aromatic amines .
Preparation of Imines
Terephthalaldehyde, a similar compound to 2,5-Diphenylterephthalaldehyde, is used in the preparation of imines, also known as Schiff bases . This is achieved through a condensation reaction with amines .
Synthesis of Metal-Organic Coordination Complexes
Imines derived from terephthalaldehyde are used in the preparation of metal-organic coordination complexes . This is due to the characteristic metal-coordinating properties of imines .
Production of Imine Polymers
Terephthalaldehyde is a commonly used monomer in the production of imine polymers, also called polyimines .
Synthesis of Covalent Organic Frameworks (COFs)
Terephthalaldehyde is used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of porous polymers that have potential applications in gas storage, catalysis, and optoelectronics .
Preparation of Paramagnetic Microporous Polymeric Organic Frameworks (POFs)
Terephthalaldehyde is used as a precursor for the preparation of paramagnetic microporous polymeric organic frameworks (POFs) through copolymerization with pyrrole, indole, and carbazole .
Advanced Materials Synthesis
2,5-Diphenylterephthalaldehyde is used in advanced materials synthesis. This versatile material offers immense potential for various applications.
Pharmaceutical Development
2,5-Diphenylterephthalaldehyde is used in pharmaceutical development. This compound can be used to create a variety of pharmaceuticals due to its versatile nature.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-diphenylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUMDVCIJOFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















